molecular formula C27H27F3N2O4S B2476750 N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1809068-70-9

N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2476750
CAS RN: 1809068-70-9
M. Wt: 532.58
InChI Key: SDVKTCLBCCAFIS-HDYLNDSGSA-N
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Description

N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C27H27F3N2O4S and its molecular weight is 532.58. The purity is usually 95%.
BenchChem offers high-quality N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Benzenesulfonamide derivatives have been explored for their potential as enzyme inhibitors, particularly focusing on enzymes involved in critical biological pathways. For instance, certain benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury and diseases. The inhibition of this enzyme could lead to increased levels of neuroprotective kynurenic acid in the brain (Röver et al., 1997).

Photodynamic Therapy Applications

New compounds, such as zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds exhibit remarkable properties, including high singlet oxygen quantum yields, making them suitable for Type II photosensitization mechanisms in cancer treatment (Pişkin et al., 2020).

Antibacterial and Anticancer Activity

The antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety has been investigated, with several compounds exhibiting potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Additionally, derivatives of celecoxib, including benzenesulfonamide compounds, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Inhibition of Pathological Pain

Some 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides have shown anti-hyperalgesic action and anti-edematogenic effects in a pathological pain model in mice, without causing locomotive disorders, suggesting their comparability to Celecoxib in an arthritic pain model (Lobo et al., 2015).

properties

IUPAC Name

N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVKTCLBCCAFIS-HDYLNDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide

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